molecular formula C25H28N2 B5100553 1-benzyl-4-(2,2-diphenylethyl)piperazine

1-benzyl-4-(2,2-diphenylethyl)piperazine

Cat. No.: B5100553
M. Wt: 356.5 g/mol
InChI Key: LVQPLFYSJDDVEO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,2-diphenylethyl)piperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a 2,2-diphenylethyl moiety at the 4-position of the piperazine ring. This compound belongs to a class of synthetic molecules studied for their pharmacological properties, including analgesic and receptor-modulating activities . The 2,2-diphenylethyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity to central nervous system (CNS) targets, such as opioid receptors, while the benzyl group contributes to π-π interactions with aromatic residues in enzymes or receptors .

Properties

IUPAC Name

1-benzyl-4-(2,2-diphenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2/c1-4-10-22(11-5-1)20-26-16-18-27(19-17-26)21-25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQPLFYSJDDVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Analgesic Piperazine Derivatives

MT-45 (1-Cyclohexyl-4-(1,2-Diphenylethyl)piperazine)
  • Structural Differences : MT-45 replaces the benzyl group at the 1-position with a cyclohexyl group and features a 1,2-diphenylethyl substituent (vs. 2,2-diphenylethyl in the target compound).
  • Pharmacological Activity : MT-45 exhibits potent morphine-like analgesic activity but lacks significant hyperglycemic or miotic effects, suggesting partial differentiation from classical opioids . In contrast, the 2,2-diphenylethyl isomer in the target compound may alter receptor binding kinetics due to steric effects.
  • Enantiomer Specificity : The R(−)-enantiomer of MT-45 shows negligible activity, while the S(+)-enantiomer retains analgesic potency, highlighting the role of stereochemistry in efficacy .
1-Cycloalkyl-4-(1,2-Diphenylethyl)piperazines
  • SAR Insights : Cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) at the 1-position enhance analgesic activity compared to smaller alkyl substituents. For example, 1-cyclohexyl derivatives demonstrate ED₅₀ values of 0.6 mg/kg (hot-plate test in mice), whereas benzyl-substituted analogs may exhibit reduced potency due to increased metabolic instability .

Piperazines with Diphenylethyl Substituents

1-(2,2-Diphenylethyl)piperazine (Compound D3)
  • Structural Profile : This compound lacks the benzyl group and positions the 2,2-diphenylethyl moiety directly on the piperazine nitrogen.
  • Biological Relevance : Used as a building block in antimalarial drug development, D3 improves logP values and inhibitory potency against β-amyloid aggregation when incorporated into hybrid molecules .
Benzhydrylpiperazines (e.g., Cyclizine)
  • Example : 1-Benzhydryl-4-methylpiperazine (Cyclizine) is an antihistamine with antiemetic properties. The benzhydryl group enhances CNS penetration but reduces selectivity for opioid pathways compared to diphenylethyl derivatives .

Dual-Target Piperazine Derivatives

Amyloid-β/Tau Aggregation Inhibitors
  • Series A Compounds : Piperazines substituted with 2,2-diphenylethyl, diphenylmethyl, or 3,3-diphenylpropyl groups exhibit IC₅₀ values of 19–22 µM against β-secretase (BACE1), a target in Alzheimer’s disease. The 2,2-diphenylethyl group in the target compound may similarly enhance hydrophobic interactions with enzyme pockets .

Data Tables: Key Comparisons

Table 1. Analgesic Activity of Selected Piperazines

Compound Substituent (1-Position) Substituent (4-Position) Analgesic ED₅₀ (mg/kg) Receptor Specificity
MT-45 Cyclohexyl 1,2-Diphenylethyl 0.6 (Hot-plate) μ-Opioid (partial agonist)
Target Compound Benzyl 2,2-Diphenylethyl Not reported Hypothesized μ/δ-Opioid
1-Cyclopentyl Derivative Cyclopentyl 1,2-Diphenylethyl 1.2 μ-Opioid
Cyclizine Benzhydryl Methyl N/A H₁ Receptor

Table 2. Physicochemical and Pharmacokinetic Properties

Compound logP Metabolic Stability Plasma Half-Life (hr) Key Metabolites
MT-45 4.2 Moderate 2.5 N-Dealkylation products
Target Compound 5.1* Low (predicted) Not reported Benzyl oxidation derivatives
1-(2,2-Diphenylethyl)piperazine 3.8 High 4.0 None detected

*Estimated using ChemDraw.

Research Findings and Implications

  • Structural Flexibility : The 4-position diphenylethyl group is critical for CNS activity, but isomerism (1,2 vs. 2,2) and N-substituents modulate receptor engagement .
  • Therapeutic Potential: Dual-target derivatives (e.g., BACE1 inhibitors) suggest broader applications beyond analgesia, warranting further study for neurodegenerative diseases .

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